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For Researchers, Scientists, and Drug Development Professionals

This technical support center provides in-depth guidance on diagnosing and resolving cosmetic

defects in injection-molded parts using RJG's scientific molding and process control

technologies. The information is tailored for professionals in research, scientific, and drug

development fields who utilize injection molding for critical components and require the highest

standards of quality and consistency.

Frequently Asked Questions (FAQs)
Q1: What is RJG Process Control and how does it help with cosmetic defects?

A1: RJG Process Control is a suite of technologies and methodologies, including the eDART®

and CoPilot® systems, that provide real-time monitoring and control of the injection molding

process from the plastic's point of view. By utilizing in-mold sensors, particularly cavity pressure

sensors, these systems allow for a data-driven approach to identify and correct the root causes

of cosmetic defects, moving beyond simple machine parameter adjustments. This leads to a

more stable and repeatable process, ensuring consistent part quality.

Q2: What is DECOUPLED MOLDING® and why is it important for cosmetic quality?

A2: DECOUPLED MOLDING® is a scientific molding technique developed by RJG that

separates the injection molding process into three distinct stages: fill, pack, and hold.[1][2] This
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separation allows for independent control and optimization of each stage, which is critical for

achieving high cosmetic quality. By uncoupling these phases, process engineers can fine-tune

parameters to address specific defects without negatively impacting other aspects of the

molding cycle, leading to improved consistency and reduced variation.[1][3]

Q3: Can RJG systems detect all types of cosmetic defects?

A3: RJG systems, particularly those using cavity pressure monitoring, are highly effective at

detecting defects related to dimensional variations, sink marks, flash, and warp.[4] These

defects are directly correlated to the pressure and volume of plastic inside the mold cavity.[5]

However, some defects like splay, specks, contamination, or minor color variations may not

significantly alter the cavity pressure profile and therefore may not be directly detectable by

cavity pressure sensors alone.[6]

Q4: What is a "process template" in the context of RJG's eDART® or CoPilot® systems?

A4: A process template is a digital "fingerprint" or blueprint of an ideal injection molding cycle

based on data from cavity pressure sensors.[5] This template represents the desired in-mold

conditions for producing a good part. The eDART® and CoPilot® systems then monitor

subsequent cycles in real-time, comparing them to this template.[5] Any deviation from the

template can indicate a process change that could lead to cosmetic defects, allowing for

immediate corrective action or automatic containment of suspect parts.[7][8]

Q5: What are the key process parameters to monitor for cosmetic defects?

A5: The most critical process parameters affecting cosmetic quality are melt temperature, mold

temperature, injection speed, and packing/holding pressure and time.[9] RJG's process control

systems allow for precise monitoring and control of how these machine settings translate to the

conditions inside the mold cavity, which ultimately determine the final part quality.

Troubleshooting Guides for Common Cosmetic
Defects
The following guides provide a systematic approach to troubleshooting common cosmetic

defects using RJG's process control principles.
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Sink Marks
Sink marks are depressions on the surface of a molded part, often occurring in thicker sections.

[9] They are caused by localized shrinkage of the material as it cools.

Troubleshooting with RJG Process Control:

Sink marks are a direct result of insufficient plastic being packed into a region of the cavity to

compensate for shrinkage. Cavity pressure sensors are instrumental in diagnosing and

correcting this issue.

Initial Diagnosis with Cavity Pressure Data:

A lower-than-template peak cavity pressure near the sink area indicates insufficient

packing.[5]

A rapid pressure drop-off during the cooling phase can also signal premature gate seal,

preventing adequate packing.

Corrective Actions & Process Parameter Adjustments:
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Process Parameter Recommended Adjustment Rationale

Pack/Hold Pressure
Increase in increments of 5-

10%

Forces more material into the

cavity to compensate for

shrinkage. The cavity pressure

curve should rise to match the

established template for a

good part.[9]

Pack/Hold Time
Increase until gate seal is

confirmed

Ensures the gate remains

open long enough to pack out

the thicker sections. A gate

seal study using a cavity

pressure sensor near the gate

is the most effective way to

determine the optimal hold

time.[5][9]

Melt Temperature
Decrease within the material

supplier's recommended range

A lower melt temperature

reduces the total amount of

shrinkage the part will

experience. However, ensure it

doesn't negatively impact flow.

[9]

Injection Speed
Decrease fill speed at the end

of fill

Reducing the speed just

before the cavity is full can

help to avoid pressure losses

and ensure that the packing

phase starts effectively.

Flash
Flash is excess material that appears as a thin flap at the edge of a part, typically along the

mold's parting line. It occurs when the clamp force is insufficient to hold the mold closed

against the pressure of the molten plastic.

Troubleshooting with RJG Process Control:
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Flash is a clear indicator of excessive cavity pressure. The eDART® or CoPilot® system can

be used to precisely identify and control the peak pressure within the cavity.

Initial Diagnosis with Cavity Pressure Data:

A peak cavity pressure that is significantly higher than the established template for a good

part is a direct cause of flash.[4]

Corrective Actions & Process Parameter Adjustments:
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Process Parameter Recommended Adjustment Rationale

Pack/Hold Pressure
Decrease in increments of 5-

10%

This is the most direct way to

lower the peak cavity pressure

and eliminate flash. Monitor

the cavity pressure curve to

ensure it returns to the

template without dropping too

low, which could cause sink

marks.

Transfer Position (Fill to Pack)
Adjust to transfer with the

cavity 95-98% full

Transferring too late can cause

a pressure spike at the end of

fill, leading to flash. A

DECOUPLED MOLDING®

approach ensures a smooth

transition from filling to

packing.[2]

Injection Speed Decrease the fill speed

High injection speeds can lead

to pressure overshoots at the

end of fill. Reducing the speed

can help to prevent these

spikes.

Clamp Tonnage
Increase if process

adjustments are not effective

While not a process parameter,

insufficient clamp tonnage can

be a root cause. However,

always optimize the process

first before increasing clamp

tonnage.

Splay or Silver Streaks
Splay, which often appears as silvery streaks on the part surface, is typically caused by

moisture in the material, volatiles from material degradation, or trapped air.

Troubleshooting with RJG Process Control:
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While cavity pressure sensors may not directly detect the presence of moisture or volatiles,

they can help identify process conditions that exacerbate the issue.

Initial Diagnosis:

Splay is often a material or pre-processing issue. First, ensure the material is dried

according to the manufacturer's specifications.

Examine the process parameters for signs of material degradation.

Corrective Actions & Process Parameter Adjustments:

Process Parameter Recommended Adjustment Rationale

Melt Temperature Decrease if it is too high

Excessive melt temperature

can cause the plastic to

degrade, releasing volatiles

that lead to splay.

Back Pressure Increase slightly

This can help to remove

trapped air and volatiles from

the melt before injection.

Screw Decompression Minimize or eliminate

Excessive decompression can

pull air into the nozzle, which

then gets injected into the

mold.

Injection Speed Decrease

High injection speeds can

cause shear heating, leading

to material degradation and

splay.

Weld (Knit) Lines
Weld lines form where two or more flow fronts of molten plastic meet. If the flow fronts have

cooled too much before meeting, they may not fuse together properly, resulting in a visible and

potentially weak line.
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Troubleshooting with RJG Process Control:

The goal is to have the flow fronts meet at a higher temperature and pressure to improve their

ability to meld together.

Initial Diagnosis:

Identify the location of the weld line. This is where the flow fronts are meeting.

Corrective Actions & Process Parameter Adjustments:

Process Parameter Recommended Adjustment Rationale

Melt Temperature Increase

A higher melt temperature will

help the flow fronts stay hotter

longer, promoting better fusion

when they meet.

Mold Temperature Increase

A warmer mold will slow the

cooling of the plastic, giving

the flow fronts more time to

meld before solidifying.

Injection Speed Increase

Faster injection speeds reduce

the time the plastic has to cool

before the flow fronts meet,

resulting in a hotter, stronger

weld line.

Pack/Hold Pressure Increase

Higher packing pressure can

help to press the flow fronts

together more effectively,

improving the strength of the

weld line.

Experimental Protocols
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Protocol 1: Establishing a DECOUPLED MOLDING®
Process for Cosmetic Quality
This protocol outlines the steps to establish a robust DECOUPLED MOLDING® process, which

is the foundation for troubleshooting cosmetic defects.

Methodology:

Machine and Mold Preparation:

Ensure the injection molding machine is properly calibrated and maintained.

Install cavity pressure sensors in the mold, with at least one near the gate and one at the

last point to fill.

Connect the sensors to the RJG eDART® or CoPilot® system.

Phase 1: Fill-Only Study:

Disable the pack and hold stages on the machine.

Start with a low shot size and gradually increase it until the part is 95-98% visually full.

Set the injection speed to a consistent, moderate level. The goal is to fill the part without

any pressure limitations.

Phase 2: Pack and Hold Study:

Enable the pack and hold stages.

Set the transfer from fill to pack based on the shot size determined in the fill-only study.

Perform a gate seal study:

Set a constant pack/hold pressure.

Start with a short hold time and produce a part. Weigh the part.
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Incrementally increase the hold time and weigh each subsequent part.

The point at which the part weight no longer increases is the gate seal time. This is the

minimum required hold time.

Phase 3: Process Optimization and Template Creation:

With the DECOUPLED MOLDING® process established, produce a series of good parts

and record the cavity pressure curves.

Use the average of these curves to create a process template in the eDART® or CoPilot®

system.

Set alarm limits around this template to automatically detect and contain any parts

produced from cycles that deviate from the ideal process.

Protocol 2: Systematic Troubleshooting of Sink Marks
using Cavity Pressure Data
This protocol provides a step-by-step method for diagnosing and resolving sink marks using

real-time process data.

Methodology:

Data Collection and Initial Assessment:

Produce parts with the sink mark defect and observe the cavity pressure curve on the RJG

system.

Compare the curve to the established template for a good part. Note any significant

deviations, particularly in the peak pressure and the rate of pressure decay during cooling.

Hypothesis Formulation:

Based on the cavity pressure data, form a hypothesis. For example, "The peak cavity

pressure is 15% below the template, indicating insufficient packing, which is causing the

sink marks."
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Systematic Adjustments:

Adjust one process parameter at a time, based on the troubleshooting table for sink

marks.

Step 3a: Increase the pack/hold pressure by a small, controlled increment (e.g., 5%).

Step 3b: Produce a sample of parts and observe the effect on both the sink mark and the

cavity pressure curve.

Step 3c: If the sink mark is improved and the cavity pressure curve is closer to the

template, continue with small adjustments in the same direction. If not, return the

parameter to its original setting and move to the next parameter (e.g., hold time).

Verification and Process Re-templating:

Once the sink mark is eliminated, produce a confirmation run of parts to ensure the

process is stable.

If the new process parameters are significantly different from the original, create a new

process template based on the optimized settings.

Visualizations
Below are Graphviz diagrams illustrating key logical relationships and workflows in the

troubleshooting process.
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General Troubleshooting Workflow

Cosmetic Defect Observed

Is a DECOUPLED MOLDING® 
 process with a template established?

Establish DECOUPLED MOLDING® 
 process and create template 

 (See Protocol 1)

No

Analyze cavity pressure data 
 against the template

Yes

Identify deviation 
 (e.g., low peak pressure, 

 pressure spike)

Investigate non-process 
 related causes 

 (e.g., material, mold)

No Significant 
 Deviation

Systematically adjust process 
 parameters based on deviation 
 (See Troubleshooting Guides)

Deviation Found

Is the defect resolved?

No

Defect Resolved. 
 Monitor process.

Yes

Click to download full resolution via product page

Caption: General workflow for troubleshooting cosmetic defects.
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Sink Mark vs. Flash Diagnosis

Analyze Peak Cavity Pressure

Compare to Template

Peak pressure is LOW

< Template

Peak pressure is HIGH

> Template

Diagnosis: Insufficient Packing 
 (Likely Sink Marks)

Diagnosis: Over-packing 
 (Likely Flash)

Action: Increase Pack/Hold 
 Pressure or Time

Action: Decrease Pack/Hold 
 Pressure

Click to download full resolution via product page

Caption: Diagnosing sink marks vs. flash with cavity pressure.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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